Dibromobis(tributylphosphine)nickel(II)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

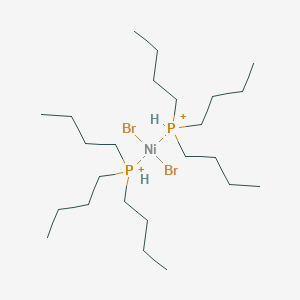

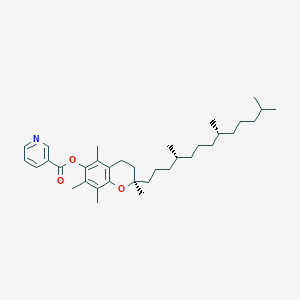

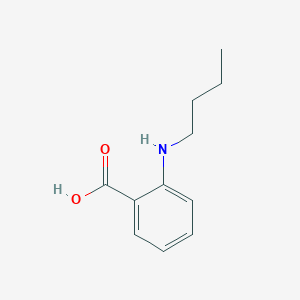

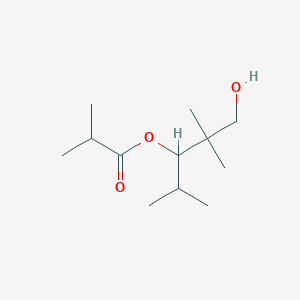

Dibromobis(tributylphosphine)nickel(II) is a useful research compound. Its molecular formula is C24H56Br2NiP2+2 and its molecular weight is 625.1 g/mol. The purity is usually 95%.

The exact mass of the compound Dibromobis(tributylphosphine)nickel(II) is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 405198. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Dibromobis(tributylphosphine)nickel(II) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dibromobis(tributylphosphine)nickel(II) including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Isomerism in Crystal Structures : A study on the green paramagnetic form of dibromobis(benzyldiphenylphosphine)nickel(II) revealed isomerism in its crystal and molecular structure, with differences in bond lengths between stereochemical units (Kilbourn & Powell, 1970).

Synthesis Applications : The use of nickel(0) complexes, including variants of dibromobis(tributylphosphine)nickel, in the synthesis of trans-7,8-dibromocyclobutabenzene and its derivatives was reported. This process is important for organic chemistry applications (Stanger et al., 1996).

Ligand Displacement Reactions : Research on ligand displacement reactions involving tributylphosphine and olefin(tetramethyl-1,4-benzoquinone)-nickel(0) complexes has been conducted. These reactions are significant in understanding complex formation and reaction mechanisms (Pidcock & Roberts, 1970).

Molecular Structure Analysis : The crystal and molecular structure of dibromobis(2-2′-thiodiethanol)nickel(II) has been studied, providing insights into coordination chemistry and molecular geometry (Udupa & Krebs, 1981).

Catalysis in Organic Reactions : Dibromobis(tributylphosphine)nickel(II) has been used in catalyzing various organic reactions, demonstrating its utility in synthetic chemistry. For example, it has been involved in the formation of arylphosphonium salts from aryl halides (Allen, Cropper, & Nowell, 1989).

Nickel-Mediated Polymerization : The compound has been studied in the context of initiating polymerization of vinyl monomers, offering insights into polymer chemistry (Grishin et al., 2006).

Safety and Hazards

Dibromobis(tributylphosphine)nickel(II) is classified as Acute Tox. 4 Oral, Carc. 1B, Resp. Sens. 1, Skin Corr. 1B . It has the hazard statements H302 + H312 + H332 - H314 - H334 - H350 . The precautionary statements are P260 - P280 - P301 + P312 - P303 + P361 + P353 - P304 + P340 + P310 - P305 + P351 + P338 .

Mecanismo De Acción

Target of Action

Dibromobis(tributylphosphine)nickel(II) is a transition metal complex that primarily targets organic compounds in chemical reactions . It acts as a catalyst, facilitating the transformation of these compounds .

Mode of Action

The compound interacts with its targets by facilitating various chemical reactions. As a catalyst, it lowers the activation energy required for the reactions to proceed, thus accelerating the reaction rate .

Biochemical Pathways

Dibromobis(tributylphosphine)nickel(II) is involved in several organic synthesis reactions. It can catalyze hydrogenation of alkenes, conjugate addition reactions of cyclopentadiene to alkenes, and partial hydrogenation of acetylenes .

Result of Action

The primary result of Dibromobis(tributylphosphine)nickel(II)'s action is the successful completion of the catalyzed reactions. It enables the transformation of organic compounds, leading to the formation of desired products .

Action Environment

The action of Dibromobis(tributylphosphine)nickel(II) is influenced by various environmental factors. It is stable in air but soluble in ether, organic solvents, and ketone solvents . The compound should be stored under an inert gas (nitrogen or argon) at 2-8°C to maintain its stability . Safety measures should be taken while handling this compound due to its hazardous nature .

Análisis Bioquímico

Biochemical Properties

Dibromobis(tributylphosphine)nickel(II) is known to act as a catalyst for cross-coupling reactions, C-X bond reduction, homocoupling of Csp2 halides, displacement of aryl halides, and oligomerization of dienes

Molecular Mechanism

It is known to exert its effects at the molecular level through its role as a catalyst in various reactions . Detailed information about its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression is currently lacking in the available literature.

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of Dibromobis(tributylphosphine)nickel(II) can be achieved through a ligand substitution reaction. This involves the replacement of an existing ligand on a metal center with a new ligand. In this case, the ligand substitution reaction involves the replacement of two chloride ligands on nickel(II) with two tributylphosphine ligands and two bromide ligands.", "Starting Materials": [ "Nickel(II) chloride hexahydrate", "Tributylphosphine", "Hydrobromic acid", "Sodium bromide" ], "Reaction": [ "1. Dissolve nickel(II) chloride hexahydrate in water to form a clear solution.", "2. Add tributylphosphine to the nickel(II) chloride solution and stir for several hours at room temperature to allow for ligand exchange.", "3. Add hydrobromic acid to the reaction mixture to form dibromobis(tributylphosphine)nickel(II) and nickel(II) bromide.", "4. Add sodium bromide to the reaction mixture to precipitate nickel(II) bromide.", "5. Isolate the product by filtration and wash with water and ethanol." ] } | |

Número CAS |

15242-92-9 |

Fórmula molecular |

C24H56Br2NiP2+2 |

Peso molecular |

625.1 g/mol |

Nombre IUPAC |

dibromonickel;tributylphosphanium |

InChI |

InChI=1S/2C12H27P.2BrH.Ni/c2*1-4-7-10-13(11-8-5-2)12-9-6-3;;;/h2*4-12H2,1-3H3;2*1H;/q;;;;+2 |

Clave InChI |

JRHYDBOXJQOUJY-UHFFFAOYSA-N |

SMILES |

CCCCP(CCCC)CCCC.CCCCP(CCCC)CCCC.[Ni](Br)Br |

SMILES canónico |

CCCC[PH+](CCCC)CCCC.CCCC[PH+](CCCC)CCCC.[Ni](Br)Br |

Pictogramas |

Corrosive; Irritant; Health Hazard |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Benzoyl-2-phenylpyrazolo[1,5-a]pyridine](/img/structure/B100523.png)

![[(8R,9S,13S,14S,17R)-17-hydroxy-13-methyl-16-oxo-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate](/img/structure/B100531.png)